molecular formula C9H7ClF2O B13605314 3-(2-Chloro-3,6-difluorophenyl)propanal CAS No. 1057670-95-7

3-(2-Chloro-3,6-difluorophenyl)propanal

Cat. No.: B13605314
CAS No.: 1057670-95-7
M. Wt: 204.60 g/mol
InChI Key: NPAYYCZRGRROFC-UHFFFAOYSA-N
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Description

3-(2-Chloro-3,6-difluorophenyl)propanal is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,6-difluorophenyl)propanal typically involves the reaction of 2-chloro-3,6-difluorobenzene with propanal under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,6-difluorophenyl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-(2-Chloro-3,6-difluorophenyl)propanoic acid.

    Reduction: 3-(2-Chloro-3,6-difluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-3,6-difluorophenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,6-difluorophenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-2,4-difluorophenyl)propanal: Similar structure with different positions of the chloro and fluoro substituents.

    3-Chloro-2,6-difluorophenol: Contains a hydroxyl group instead of a propanal group.

Uniqueness

3-(2-Chloro-3,6-difluorophenyl)propanal is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both chloro and fluoro groups on the phenyl ring, along with the aldehyde group, provides a distinct set of properties that can be leveraged in various research and industrial contexts.

Properties

CAS No.

1057670-95-7

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-(2-chloro-3,6-difluorophenyl)propanal

InChI

InChI=1S/C9H7ClF2O/c10-9-6(2-1-5-13)7(11)3-4-8(9)12/h3-5H,1-2H2

InChI Key

NPAYYCZRGRROFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCC=O)Cl)F

Origin of Product

United States

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